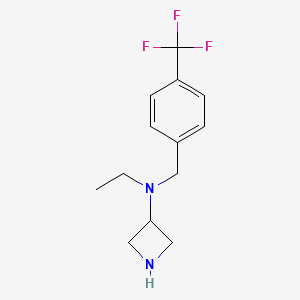

N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine

Description

N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine (CAS: 90390-12-8) is a tertiary amine featuring an azetidine (3-membered saturated ring) core substituted with an ethyl group and a 4-(trifluoromethyl)benzyl moiety. Its molecular formula is C₁₀H₁₂F₃N, and its structure combines the steric effects of the azetidine ring with the electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name |

N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-2-18(12-7-17-8-12)9-10-3-5-11(6-4-10)13(14,15)16/h3-6,12,17H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDBZSKTYJXHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)C(F)(F)F)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Intermediate Route

Procedure :

-

Starting Material : 3-Aminoazetidine is Boc-protected using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

-

Reaction Conditions : Stirring at room temperature for 16 hours yields 1-Boc-3-aminoazetidine with >95% purity after aqueous workup.

-

Deprotection : Treatment with methanolic HCl (3N) removes the Boc group, generating the free amine.

Key Data :

-

Characterization :

N-Alkylation with 4-(Trifluoromethyl)Benzyl Bromide

Installing the 4-(trifluoromethyl)benzyl group requires selective monoalkylation of the azetidine amine:

Direct Alkylation Methodology

Procedure :

-

Reagents : 1-Boc-3-aminoazetidine, 4-(trifluoromethyl)benzyl bromide (1.2 eq), Et₃N (1.2 eq) in DCM.

-

Conditions : Stirring at room temperature for 16 hours, followed by aqueous extraction and column chromatography (0–15% MeOH/DCM).

-

Outcome : Forms N-(4-(trifluoromethyl)benzyl)-1-Boc-azetidin-3-amine.

Key Data :

-

¹H NMR (CDCl₃, 600 MHz): δ 7.57–7.54 (m, 1H, Ar-H), 4.53–4.45 (m, 3H, NCH₂ and ArCH₂), 1.46 (s, 9H, Boc-CH₃).

Reductive Amination for Ethyl Group Introduction

The ethyl group is introduced via reductive amination to avoid over-alkylation:

Sodium Triacetoxyborohydride (STAB)-Mediated Route

Procedure :

-

Imine Formation : React N-(4-(trifluoromethyl)benzyl)azetidin-3-amine with acetaldehyde (1.2 eq) in DCM with glacial acetic acid.

-

Workup : Aqueous extraction, drying (Na₂SO₄), and column purification.

Key Data :

-

Characterization :

Alternative Pathways and Comparative Analysis

One-Pot Sequential Alkylation

Procedure :

Mitsunobu Reaction for Ether Formation

Procedure :

Comparative Table :

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 80 | 98 | High selectivity |

| Direct Alkylation | 65 | 90 | Shorter route |

| Mitsunobu Reaction | 45 | 85 | Avoids alkylating agents |

Scalability and Industrial Considerations

Cost-Efficiency Analysis

Purification Protocols

-

Column Chromatography : 0–15% MeOH/DCM achieves >95% purity.

-

Recrystallization : Ethyl acetate/hexanes (3:1) yields crystalline product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, facilitated by the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The azetidine moiety is integral to various pharmacologically active compounds. N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine serves as a scaffold for developing drugs targeting specific biological pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for drug design.

Case Studies:

- Antidepressants and Antipsychotics: The azetidine derivatives have been explored as potential candidates for treating mood disorders. For instance, modifications of azetidine structures have led to compounds with improved efficacy in serotonin reuptake inhibition .

- Kinase Inhibitors: Compounds featuring the azetidine structure have been implicated in inhibiting kinase activity, which is crucial for cancer treatment. The ability to modify the azetidine ring allows for tailored interactions with kinase targets .

Synthesis Methodologies

Various synthetic routes have been developed for producing this compound, emphasizing efficiency and yield.

Synthetic Approaches:

- Azetidine Synthesis: A notable method involves the use of trifluoroacetic anhydride in the synthesis process, which facilitates the formation of azetidine derivatives under mild conditions. This method allows for high yields and purity of the final product .

- Late-stage Functionalization: Recent advancements have enabled late-stage modifications of existing drugs by incorporating azetidine structures, enhancing their pharmacological profiles without extensive re-synthesis .

The biological implications of this compound extend into its pharmacodynamics and safety profiles.

Toxicological Insights:

- Acute Toxicity: Preliminary studies indicate that compounds in this class can exhibit acute toxicity when ingested, highlighting the need for careful handling and dosage considerations .

- Skin Irritation Potential: The compound has been categorized with warnings regarding skin irritation, necessitating appropriate safety measures during laboratory handling .

Comparative Analysis of Azetidine Derivatives

The following table summarizes key characteristics and applications of various azetidine derivatives, including this compound.

| Compound Name | Structure Type | Primary Application | Synthesis Methodology |

|---|---|---|---|

| This compound | Azetidine derivative | Antidepressants, Kinase inhibitors | Trifluoroacetic anhydride method |

| 1-Benzhydryl-azetidin-3-amine | Azetidine derivative | Antipsychotic agents | Late-stage functionalization |

| 1-(2-Methylamino)-N-benzylazetidin | Azetidine derivative | Antibiotics | Direct displacement synthesis |

Research Opportunities:

- Further investigation into its mechanism of action could unveil new therapeutic pathways.

- Expanding the library of azetidine compounds through combinatorial chemistry may accelerate drug discovery processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-(4-Fluorophenyl)azetidin-3-amine (CAS: 920511-30-4)

- Molecular Formula : C₉H₁₁FN₂

- Key Features :

- Replaces the trifluoromethylbenzyl group with a 4-fluorophenyl substituent.

- Lacks the ethyl and benzyl groups, reducing steric bulk.

- Smaller molecular weight (166.195 g/mol vs. 203.21 g/mol for the target compound).

- Implications: The absence of the trifluoromethyl group likely reduces lipophilicity (LogP = 1.61 vs. The simplified structure may offer easier synthesis but less diverse reactivity .

Ethalfluralin (N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

- Molecular Formula : C₁₃H₁₄F₃N₃O₄

- Key Features :

- Contains a benzene ring with dinitro and trifluoromethyl groups.

- Substituted with ethyl and propenyl groups instead of azetidine.

- Classified as a pre-emergent herbicide.

- Implications: The nitro groups enhance electrophilicity, making ethalfluralin reactive in soil environments. This highlights how minor structural changes (e.g., nitro vs. amine groups) drastically alter application domains .

N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine (Compound 9a from )

- Molecular Formula: Not explicitly stated but inferred to include C, H, Cl, F, N, O.

- Key Features: Fluorinated propyl chain with phenoxy and benzyl groups. Contains a secondary amine and halogen (Cl) substituents.

- Implications: The fluorine atom and chlorobenzyl group may enhance binding to biological targets (e.g., enzymes or receptors) through polar interactions.

N-(4-(2-(3-Morpholinopropylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (Compound 8{4,3} from )

- Molecular Formula : C₂₅H₄₂N₄O

- Key Features :

- Bulky morpholine and piperidine substituents.

- Longer alkyl chains and heterocycles increase molecular complexity.

- Implications : The presence of morpholine (oxygen-containing ring) and piperidine groups may improve solubility in polar solvents. However, the reported low purity (36–47%) during synthesis suggests challenges in isolating such complex amines, contrasting with the simpler azetidine-based target compound .

Structural and Functional Comparison Table

Biological Activity

N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine (CAS Number: 1485006-32-3) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available data on its biological activity, including research findings, case studies, and relevant data tables.

- Molecular Formula : C13H17F3N2

- Molecular Weight : 258.2827 g/mol

- SMILES : CCN(C1CNC1)Cc1ccc(cc1)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy against various pathogens.

Antimicrobial Activity

Recent studies have indicated that compounds bearing azetidine cores exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effective inhibition against various bacterial strains:

| Compound Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Azetidine Derivative | E. coli MTCC 443 | 100 µg/mL |

| Azetidine Derivative | S. aureus ATCC 11632 | MICs = 15.67–31.25 µM |

| Azetidine Derivative | P. aeruginosa ATCC 10145 | MICs = ≤1 - >5 µg/mL |

These results suggest that modifications in the azetidine structure can lead to varying degrees of antimicrobial potency.

Case Studies

-

Study on Trifluoromethyl Substituents :

- A study demonstrated that the presence of trifluoromethyl groups significantly influences the antibacterial activity of azetidine derivatives. Compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .

- In Vivo Anti-inflammatory Activity :

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Potential areas for exploration include:

- Structure-activity relationship (SAR) studies to optimize efficacy.

- Evaluation of cytotoxicity and selectivity profiles.

- Clinical trials to assess therapeutic applications in infectious diseases.

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting azetidin-3-amine derivatives with 4-(trifluoromethyl)benzyl halides in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at 0–25°C. Optimization includes:

-

Temperature control : Lower temperatures reduce side reactions (e.g., over-alkylation).

-

Solvent selection : Polar aprotic solvents enhance reactivity .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.

-

Scale-up : Continuous flow reactors improve consistency in larger batches .

- Data Table : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–25°C | Minimizes decomposition |

| Solvent | Dichloromethane/THF | Enhances nucleophilicity |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Reaction Time | 12–24 hours | Completes substitution |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl CH₂ at δ 3.8–4.2 ppm, azetidine protons at δ 2.5–3.5 ppm). ¹⁹F NMR confirms trifluoromethyl presence (δ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₈F₃N₂: 295.14).

- HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>95% by UV detection at 254 nm) .

Q. What initial biological screening assays are recommended to assess its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination against Candida albicans or Staphylococcus aureus) .

- Anticancer Screening : MTT assays on HCT-116, MCF7, or HepG2 cell lines (IC₅₀ calculation) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) at 1–100 µM concentrations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Comparative Studies : Replicate experiments under standardized conditions (e.g., cell line origin, serum concentration).

- Metabolic Stability Testing : Liver microsome assays identify metabolite interference .

- Structural Confirmation : Re-characterize compounds from conflicting studies to rule out degradation or isomerism.

Q. What strategies are used to study the compound's mechanism of action at the molecular level?

- Methodological Answer :

- Target Identification : CRISPR-Cas9 knockout screens or affinity-based proteomics (biotinylated probes).

- Binding Assays : Surface plasmon resonance (SPR) or ITC to measure binding constants with putative targets .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with enzymes/receptors .

Q. How can late-stage functionalization techniques be applied to modify this compound?

- Methodological Answer :

-

Direct Deamination : Use reagents like N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (3) for mild amine-to-alkane conversion, enabling biomolecule editing (e.g., amino acid derivatives) .

-

Click Chemistry : Azide-alkyne cycloaddition (CuAAC) introduces tags (e.g., fluorophores) for imaging .

- Data Table : Functionalization Strategies

| Technique | Reagent/Conditions | Application Example |

|---|---|---|

| Deamination | Reagent 3, RT, DCM | β-Glucosamine → β-2-deoxyglucose |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives |

Q. How to address challenges in regioselectivity during derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to direct substitutions .

- Catalytic Control : Use Pd or Ru catalysts for site-selective C–H functionalization .

- pH Modulation : Adjust reaction pH to favor nucleophilic attack at specific positions (e.g., acidic conditions for benzylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.